molecular formula C15H13FN2O3S B2609071 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921862-00-2

3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2609071
CAS No.: 921862-00-2
M. Wt: 320.34
InChI Key: CGXVJHSNHRIPDD-UHFFFAOYSA-N
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Description

This compound is a derivative of indole . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-oxoindoline-based acetohydrazides as antitumor agents has been described . Another study reported the synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of methyl (Z)-2-(5-fluoro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate was reported .


Chemical Reactions Analysis

Indole derivatives have been used in various chemical reactions. For instance, they have been used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles .

Scientific Research Applications

Synthesis and Biological Activities

A variety of benzenesulfonamide derivatives, including those related to "3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide," have been synthesized and evaluated for their biological activities. These compounds have shown promising antimicrobial, anticancer, and antiviral properties. For instance, compounds synthesized in the study by Kumar et al. (2014) demonstrated significant antimicrobial and anticancer activities, with some being more active than standard drugs like carboplatin against certain cell lines, indicating their potential in therapeutic applications (Kumar et al., 2014).

COX-2 Inhibition

Another research focus is the development of selective cyclooxygenase-2 (COX-2) inhibitors. Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives and identified compounds with potent COX-2 inhibitory effects, highlighting the role of fluorine atoms in enhancing selectivity and potency. Such inhibitors have therapeutic potential in conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Enantioselective Fluorination

Research by Yasui et al. (2011) introduced a novel electrophilic fluorinating reagent, aiming to improve the enantioselectivity of fluorination reactions. This has implications for the synthesis of enantiomerically pure compounds, which are crucial in drug development and other areas of chemistry (Yasui et al., 2011).

Carbonic Anhydrase Inhibition

Some derivatives have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. Eldehna et al. (2017) synthesized a series of compounds and found that they were effective inhibitors of certain carbonic anhydrase isoforms, suggesting potential applications in treating diseases like glaucoma or certain cancers (Eldehna et al., 2017).

Properties

IUPAC Name

3-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c1-18-14-6-5-12(7-10(14)8-15(18)19)17-22(20,21)13-4-2-3-11(16)9-13/h2-7,9,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXVJHSNHRIPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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